propan-2-one O-4-ethoxyphenylcarbamoyl oxime
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Overview
Description
Propan-2-one O-4-ethoxyphenylcarbamoyl oxime is a small molecular compound with the chemical formula C12H16N2O3This compound is part of a class of oxime carbamates, which have been studied for their biological activities and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-one O-4-ethoxyphenylcarbamoyl oxime typically involves the reaction of propan-2-one oxime with 4-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propan-2-one O-4-ethoxyphenylcarbamoyl oxime undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxime N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxime N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Propan-2-one O-4-ethoxyphenylcarbamoyl oxime has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of Propan-2-one O-4-ethoxyphenylcarbamoyl oxime involves its interaction with specific molecular targets. For example, as an FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of endocannabinoids. This leads to increased levels of endocannabinoids, which can modulate pain and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
Propan-2-one O-benzoyl oxime: Similar in structure but with a benzoyl group instead of a 4-ethoxyphenyl group.
Propan-2-one O-(p-tolylcarbamoyl) oxime: Contains a p-tolyl group instead of a 4-ethoxyphenyl group.
Uniqueness
Propan-2-one O-4-ethoxyphenylcarbamoyl oxime is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-ethoxyphenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-4-16-11-7-5-10(6-8-11)13-12(15)17-14-9(2)3/h5-8H,4H2,1-3H3,(H,13,15) |
InChI Key |
HAJFSNBTGAUVST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)ON=C(C)C |
Origin of Product |
United States |
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